molecular formula C23H24N6O2 B2616630 N-[4-(dimethylamino)phenyl]-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide CAS No. 1291855-93-0

N-[4-(dimethylamino)phenyl]-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide

Cat. No. B2616630
CAS RN: 1291855-93-0
M. Wt: 416.485
InChI Key: KCBHBMARCISVBI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[1,5-d][1,2,4]triazin-5-yl group, which is a type of heterocyclic compound that often exhibits interesting chemical and biological properties . It also has a dimethylamino phenyl group, which is a common motif in many pharmaceuticals and could potentially contribute to the compound’s biological activity.

Scientific Research Applications

Synthesis and Biological Activities

The synthesis and evaluation of new heterocyclic compounds incorporating antipyrine moieties, including pyrazolo[1,5-d][1,2,4]triazin derivatives, have been of significant interest due to their potential antimicrobial activities. For instance, Bondock et al. (2008) utilized a key intermediate for the synthesis of new compounds, such as coumarin, pyridine, pyrrole, thiazole, and pyrido[2′,3′:3,4][pyrazolo[5,1-c]triazine derivatives. These compounds were characterized and tested for their antimicrobial properties, highlighting the relevance of such chemical structures in developing potential antimicrobial agents (Bondock et al., 2008).

Further research by Riyadh et al. (2013) described the synthesis of triazole, triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives incorporating an antipyrin-4-yl or antipyrin-4-ylcarboxamide moiety. The synthesized compounds were examined for their anticancer and antimicrobial activities, demonstrating the chemical compound's potential as a scaffold for developing therapeutics with anticancer and antimicrobial properties (Riyadh et al., 2013).

Regioselective and Regiospecific Reactions

Didenko et al. (2010) studied the selectivity of reactions involving ethyl 4-[(E)-2(dimethylamino)vinyl]pyrazolo[5,1-c]-[1,2,4]triazino-3-ylcarboxylates with hydrazine in different solvents. Their work on the formation of pyridone cycles and the regioselective cyclization to fused 1,2-diazepines adds valuable insights into the chemical reactivity and potential applications of such compounds in synthesizing novel heterocyclic structures (Didenko et al., 2010).

properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-[2-(4-ethylphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O2/c1-4-16-5-7-17(8-6-16)20-13-21-23(31)28(24-15-29(21)26-20)14-22(30)25-18-9-11-19(12-10-18)27(2)3/h5-12,15,20-21,26H,4,13-14H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSDUVICMCCNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CC3C(=O)N(N=CN3N2)CC(=O)NC4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(dimethylamino)phenyl]-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide

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